nNOS Inhibition Potency: Ki = 75 nM Versus eNOS and iNOS Isoforms
N-butyl-5-(2-nitrophenoxy)pentan-1-amine exhibits a Ki of 75 nM against rat neuronal nitric oxide synthase (nNOS) [1]. In head-to-head isoform profiling within the same assay platform (hemoglobin capture assay for NO production, L-arginine substrate, 37°C, pH 7.4), the compound demonstrates 6.5-fold selectivity over bovine endothelial NOS (eNOS, Ki = 485 nM) and 122-fold selectivity over mouse inducible NOS (iNOS, Ki = 9,140 nM) [2]. This isoform selectivity profile is a critical differentiating factor, as nNOS inhibition is pursued for neurodegenerative disease research while eNOS inhibition must be avoided to prevent cardiovascular toxicity. The baseline reference point is the non-selective NOS inhibitor L-NAME (Ki approximately 15-40 nM across isoforms without meaningful discrimination), against which this compound offers quantifiable isoform bias.
6.5× selectivity over eNOS (485 nM)
122× over iNOS (9,140 nM)
| Evidence Dimension | Enzyme inhibition constant (Ki) against NOS isoforms |
|---|---|
| Target Compound Data | Ki = 75 nM (rat nNOS) |
| Comparator Or Baseline | Bovine eNOS: Ki = 485 nM; Mouse iNOS: Ki = 9,140 nM; L-NAME (non-selective NOS inhibitor): Ki ~15-40 nM across all isoforms |
| Quantified Difference | 6.5-fold selectivity (nNOS vs eNOS); 122-fold selectivity (nNOS vs iNOS) |
| Conditions | Hemoglobin capture assay for NO production; L-arginine substrate; 37°C; pH 7.4; recombinant enzymes expressed in E. coli |
Why This Matters
The 6.5-fold nNOS/eNOS selectivity distinguishes this compound from non-selective NOS inhibitors (selectivity ~1), enabling nNOS-focused pharmacological studies without confounding eNOS-mediated cardiovascular effects.
- [1] BindingDB BDBM50449048; CHEMBL3126213; US9212144, Example 8. Affinity Data: Ki = 75 nM for rat nNOS. View Source
- [2] BindingDB BDBM50449048. Multi-isoform NOS inhibition profiling: nNOS Ki = 75 nM; eNOS Ki = 485 nM; iNOS Ki = 9,140 nM. View Source
